molecular formula C22H19NO2 B071716 (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one CAS No. 191090-38-7

(S)-4-Benzyl-5,5-diphenyloxazolidin-2-one

Cat. No.: B071716
CAS No.: 191090-38-7
M. Wt: 329.4 g/mol
InChI Key: XVHANMSUSBZRCX-FQEVSTJZSA-N
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Description

(S)-4-Benzyl-5,5-diphenyloxazolidin-2-one is a chiral oxazolidinone derivative widely used in asymmetric synthesis as a chiral auxiliary. Its unique structure, featuring a benzyl group and two phenyl groups attached to the oxazolidinone ring, makes it a valuable tool in stereoselective transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one typically involves the reaction of (S)-phenylglycinol with benzaldehyde to form an imine intermediate, which is then cyclized to produce the oxazolidinone ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like tetrahydrofuran or dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid to form corresponding oxazolidinone N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran under reflux conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride in an aprotic solvent.

Major Products:

    Oxidation: Oxazolidinone N-oxides.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated oxazolidinone derivatives.

Scientific Research Applications

(S)-4-Benzyl-5,5-diphenyloxazolidin-2-one is extensively used in scientific research, particularly in:

    Chemistry: As a chiral auxiliary in asymmetric synthesis, it helps in the stereoselective formation of chiral centers in various organic compounds.

    Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.

    Medicine: The compound aids in the development of drugs with improved efficacy and reduced side effects by enabling the synthesis of enantiomerically pure compounds.

    Industry: It is employed in the production of fine chemicals and advanced materials, contributing to the development of new technologies and products.

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one involves its role as a chiral auxiliary. It forms a temporary covalent bond with the substrate, inducing chirality and facilitating stereoselective reactions. The molecular targets include various functional groups in the substrate, and the pathways involved are primarily those of nucleophilic addition, substitution, and elimination reactions.

Comparison with Similar Compounds

  • (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one
  • (S)-4-Methyl-5,5-diphenyloxazolidin-2-one
  • (S)-4-Benzyl-4-methyl-5,5-diphenyloxazolidin-2-one

Comparison: (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one is unique due to its specific benzyl and diphenyl substitution pattern, which provides distinct steric and electronic properties. This uniqueness enhances its effectiveness as a chiral auxiliary in asymmetric synthesis compared to other similar compounds, which may have different substituents leading to variations in reactivity and selectivity.

Biological Activity

(S)-4-Benzyl-5,5-diphenyloxazolidin-2-one, a compound belonging to the oxazolidinone class, has garnered attention for its biological activities, particularly in the context of antibiotic properties and enzyme inhibition. This article reviews the compound's synthesis, biological mechanisms, and relevant case studies.

This compound is characterized by its optical activity and high enantiomeric purity. The compound exhibits a melting point range of 86-88 °C and an optical rotation of [α]20/D −63° in chloroform, indicating significant chirality which is crucial for its biological function .

Synthesis Methods

The synthesis of oxazolidinones typically involves multi-component reactions or one-pot processes. For instance, a recent study described a one-pot synthesis method that efficiently produces various oxazolidinone derivatives through the reaction of epoxides with anilines and ethyl glyoxalate under optimized conditions .

Antimicrobial Properties

Oxazolidinones are well-known for their role as protein synthesis inhibitors. They act primarily against Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves binding to the 50S ribosomal subunit, inhibiting the peptidyl transferase center (PTC) which is essential for protein synthesis .

In particular, this compound has shown promising activity against various bacterial strains. A comparative study highlighted its effectiveness against resistant bacterial strains, suggesting potential applications in treating infections caused by these pathogens .

Enzyme Inhibition

Research indicates that certain derivatives of oxazolidinones can act as reversible inhibitors of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism . The inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and norepinephrine, which may have implications for treating mood disorders.

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy
    • A study evaluated the antimicrobial efficacy of various oxazolidinone derivatives, including this compound. Results demonstrated that this compound exhibited significant antibacterial activity against MRSA and other resistant strains. The Minimum Inhibitory Concentration (MIC) was determined to be notably low compared to traditional antibiotics .
  • Mechanistic Insights
    • X-ray crystallography studies have provided insights into how this compound binds to the ribosomal subunit. The structural analysis revealed specific interactions that stabilize the compound's binding at the PTC, thus preventing tRNA from entering the A-site during translation .
  • Pharmacological Studies
    • Pharmacokinetic studies have shown that derivatives like this compound possess favorable absorption and distribution characteristics in vivo. These studies are essential for understanding the therapeutic potential and safety profiles of these compounds in clinical settings .

Properties

IUPAC Name

(4S)-4-benzyl-5,5-diphenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c24-21-23-20(16-17-10-4-1-5-11-17)22(25-21,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2,(H,23,24)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHANMSUSBZRCX-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(OC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H]2C(OC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431307
Record name (4S)-4-Benzyl-5,5-diphenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191090-38-7
Record name (4S)-4-Benzyl-5,5-diphenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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